molecular formula C5H3BrClNO B1456799 2-Bromo-5-chloro-4-hydroxypyridine CAS No. 1196145-66-0

2-Bromo-5-chloro-4-hydroxypyridine

Cat. No. B1456799
M. Wt: 208.44 g/mol
InChI Key: CSRAUIQMWHYTRV-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-4-hydroxypyridine” is a chemical compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . It is also known by the IUPAC name “2-bromo-5-chloro-4-pyridinol” and has the InChI code "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" . It is typically stored at ambient temperature and is a solid in physical form .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-chloro-4-hydroxypyridine” were not found, it is known that pyridine derivatives can be elaborated into substituted and functionalized structures based on organometallic chemistry . For instance, 2-Bromo-5-hydroxypyridine can be synthesized from 2-Bromopyridine-5-boronic acid .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloro-4-hydroxypyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

“2-Bromo-5-chloro-4-hydroxypyridine” is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .


Physical And Chemical Properties Analysis

“2-Bromo-5-chloro-4-hydroxypyridine” is a solid at room temperature . It has a molecular weight of 208.44 and its InChI code is "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 2-Bromo-5-chloro-4-hydroxypyridine have been explored in various studies. For instance, Kolder and Hertog (2010) describe the synthesis of 5-chloro-2,4-dihydroxypyridine and its derivatives, examining their reactivity towards bromine and hydrobromic acid solutions, which is relevant to understanding the behavior of 2-Bromo-5-chloro-4-hydroxypyridine in similar conditions (Kolder & Hertog, 2010).

Halogen Migration and Structure

Studies on halogen migration and structural characteristics are crucial in understanding the applications of 2-Bromo-5-chloro-4-hydroxypyridine. Hertog and Schogt (2010) investigated the chlorination of bromo-derivatives of dihydroxypyridine, which sheds light on the halogen migration in compounds similar to 2-Bromo-5-chloro-4-hydroxypyridine (Hertog & Schogt, 2010). Monroe and Turnbull (2019) reported on the crystal structure of 2-bromo-4-hydroxypyridine, offering insights into hydrogen and halogen bonding, which are key aspects in understanding the structure and potential applications of 2-Bromo-5-chloro-4-hydroxypyridine (Monroe & Turnbull, 2019).

Applications in Complex Formation and Catalysis

There are studies highlighting the role of similar compounds in the formation of complexes and catalysis. Takjoo et al. (2013) investigated the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes using a compound structurally related to 2-Bromo-5-chloro-4-hydroxypyridine (Takjoo et al., 2013). Altman and Buchwald (2007) conducted a study on the Cu-catalyzed N- and O-arylation of hydroxypyridines, which is relevant for understanding how 2-Bromo-5-chloro-4-hydroxypyridine might behave in similar catalytic processes (Altman & Buchwald, 2007).

Safety And Hazards

The safety information for “2-Bromo-5-chloro-4-hydroxypyridine” includes the following hazard statements: H302+H312+H332;H319;H335 . The precautionary statements include P271;P261;P280 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for “2-Bromo-5-chloro-4-hydroxypyridine” are not available, it is known that pyridine derivatives have a wide range of applications in various fields, including life sciences, organic synthesis, and environmental testing . Therefore, it is expected that the study and application of “2-Bromo-5-chloro-4-hydroxypyridine” will continue to expand in the future.

properties

IUPAC Name

2-bromo-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRAUIQMWHYTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720858
Record name 2-Bromo-5-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-hydroxypyridine

CAS RN

1196145-66-0
Record name 2-Bromo-5-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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